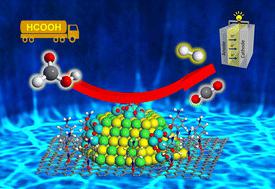

Boosting the activity of PdAg alloy nanoparticles during H2 production from formic acid induced by CrOx as an inorganic interface modifier

EES Catalysis Pub Date: 2022-11-29 DOI: 10.1039/d2ey00049k

Abstract

Interfacial modification of PdAg nanoparticles supported on mesoporous carbon (MSC) functionalized with weakly basic phenylamine groups was performed using an amorphous CrOx phase. The resulting PdAgCr/amine-MSC catalyst was found to promote the efficient dehydrogenation of formic acid (HCOOH) serving as a liquid organic hydrogen carrier. A maximum turnover frequency of 6898 h−1 (based on the mass of Pd employed) was achieved, which was 1.6 times larger than the value previously obtained using a PdAg catalyst. Physicochemical characterization and density functional theory calculations indicated that electronic interactions with the CrOx phase induced a significant electronic gap. This effect, in turn, generated unique ensemble sites on the PdAg nanoparticle surfaces at which electron-deficient Agδ+ and electron-rich Pdδ− atoms were adjacent. Kinetic analyses and theoretical investigations demonstrated that O–H bond dissociation was assisted by amine groups on the support surface. Enhanced C–H bond dissociation and H2 desorption resulting from the cooperative action at the ensemble sites were found to play a crucial role in increasing the catalytic activity. The present system is easily synthesized, does not require additives, can be recycled and effectively suppresses CO formation, meaning that this material is a suitable candidate for practical applications in fuel cells.

Recommended Literature

- [1] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration

- [2] Pt(0)-Catalysed synthesis of new bifunctional silanes†

- [3] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†

- [4] Quantitation of acute monocytic leukemia cells spiked in control monocytes using surface-enhanced Raman spectroscopy

- [5] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†

- [6] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†

- [7] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†

- [8] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide

- [9] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS

- [10] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode

Journal Name:EES Catalysis

Research Products

-

CAS no.: 14419-78-4

-

CAS no.: 107016-79-5

-

CAS no.: 16817-43-9

-

CAS no.: 147253-67-6